2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide
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Overview
Description
2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups .
Scientific Research Applications
2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide: shares similarities with other pyridazine derivatives and benzamide compounds.
6-fluoro-4-oxo-4H-chromene-2-carboxylate: Another compound with a similar structure but different functional groups.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various medicinal applications.
Uniqueness
What sets this compound apart is its unique combination of a pyridazine ring and a benzamide moiety, along with the presence of a fluoro group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
885169-98-2 |
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Molecular Formula |
C24H18FN3O2 |
Molecular Weight |
399.4g/mol |
IUPAC Name |
2-fluoro-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)benzamide |
InChI |
InChI=1S/C24H18FN3O2/c1-16-22(29)21(17-10-4-2-5-11-17)23(28(27-16)18-12-6-3-7-13-18)26-24(30)19-14-8-9-15-20(19)25/h2-15H,1H3,(H,26,30) |
InChI Key |
WZVBTIVJKGTEJS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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